Cas no 830-54-6 (8-Methoxy-3-methyl-1H-isochromen-1-one)

8-メトキシ-3-メチル-1H-イソクロメン-1-オンは、分子式C11H10O3で表される有機化合物です。イソクマリン骨格にメトキシ基とメチル基が導入された構造を持ち、香気成分や医薬品中間体としての応用が期待されます。特に、3位のメチル基が立体障害を生じさせることで選択的反応性を示し、官能基変換の際に高い位置選択性が得られる点が特徴です。また、8位のメトキシ基は電子供与性を示すため、分子内の電子密度分布を調整可能で、蛍光特性や生物活性の制御に寄与します。安定性に優れた結晶性固体であり、有機合成化学における多用途なビルディングブロックとして有用です。

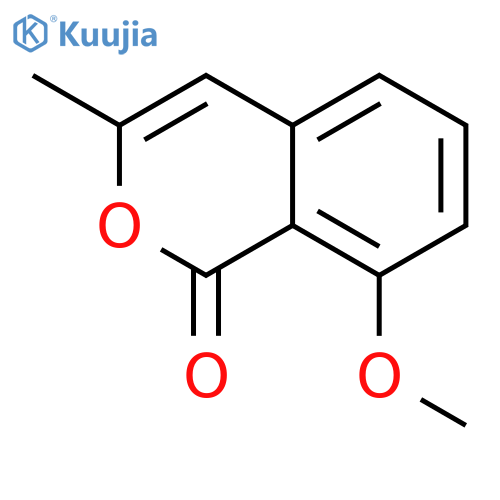

830-54-6 structure

商品名:8-Methoxy-3-methyl-1H-isochromen-1-one

8-Methoxy-3-methyl-1H-isochromen-1-one 化学的及び物理的性質

名前と識別子

-

- 8-Methoxy-3-methyl-1H-isochromen-1-one

- 8-methoxy-3-methylisochromen-1-one

- 830-54-6

- 8-methoxy-3-methylisocoumarin

- DTXSID40484901

-

- インチ: InChI=1S/C11H10O3/c1-7-6-8-4-3-5-9(13-2)10(8)11(12)14-7/h3-6H,1-2H3

- InChIKey: FVUUBMHYXQNJEA-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C(=CC=C2)OC)C(=O)O1

計算された属性

- せいみつぶんしりょう: 190.062994177g/mol

- どういたいしつりょう: 190.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

8-Methoxy-3-methyl-1H-isochromen-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449042036-1g |

8-Methoxy-3-methyl-1H-isochromen-1-one |

830-54-6 | 95% | 1g |

$464.20 | 2023-09-01 | |

| Chemenu | CM162255-1g |

8-methoxy-3-methyl-1H-isochromen-1-one |

830-54-6 | 95% | 1g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743280-1g |

8-Methoxy-3-methyl-1h-isochromen-1-one |

830-54-6 | 98% | 1g |

¥3767.00 | 2024-07-28 | |

| Chemenu | CM162255-1g |

8-methoxy-3-methyl-1H-isochromen-1-one |

830-54-6 | 95% | 1g |

$489 | 2021-06-17 | |

| Crysdot LLC | CD11050077-1g |

8-Methoxy-3-methyl-1H-isochromen-1-one |

830-54-6 | 95+% | 1g |

$518 | 2024-07-18 |

8-Methoxy-3-methyl-1H-isochromen-1-one 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

830-54-6 (8-Methoxy-3-methyl-1H-isochromen-1-one) 関連製品

- 26246-41-3(Reticulol)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2279938-29-1(Alkyne-SS-COOH)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量